N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine
Overview
Description
N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at the 1-position of the pyrazole ring and an isopropylamine group attached to the nitrogen atom at the 4-position.
Mechanism of Action
Target of Action
This compound contains a pyrazole ring, which is a common structure in many biologically active compounds . Pyrazole derivatives have been found to interact with a variety of biological targets, including enzymes, receptors, and transporters . .
Mode of Action
The mode of action would depend on the specific targets of this compound. Pyrazole derivatives can act as inhibitors, activators, or modulators of their targets, leading to changes in cellular processes .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Pyrazole derivatives have been found to impact a wide range of pathways, from signal transduction to metabolic processes .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Some pyrazole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities, among others .
Biochemical Analysis
Biochemical Properties
N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes. The interaction between this compound and these enzymes is primarily through binding to the active site, leading to enzyme inhibition and subsequent alterations in metabolic processes .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in inflammatory responses, leading to reduced inflammation in certain cell types. Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function. For instance, this compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. For example, this compound has been shown to inhibit cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions. Additionally, this compound can affect the levels of certain metabolites, such as reactive oxygen species, by modulating the activity of antioxidant enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters, such as organic cation transporters, and can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by its binding affinity to plasma proteins, which can modulate its bioavailability and pharmacokinetics .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it can modulate mitochondrial function and energy production. Additionally, this compound can be directed to the nucleus, where it can influence gene expression by interacting with nuclear proteins and transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The ethyl group is introduced at the 1-position of the pyrazole ring through an alkylation reaction using ethyl halides in the presence of a base such as potassium carbonate.
Amination: The final step involves the introduction of the isopropylamine group at the 4-position of the pyrazole ring. This can be achieved through a nucleophilic substitution reaction using isopropylamine and a suitable leaving group such as a halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis of Pyrazole: Large quantities of pyrazole are synthesized using optimized cyclocondensation reactions.
Alkylation and Amination: The alkylation and amination steps are carried out in large reactors with precise control over reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated nitrogen or carbon atoms.
Substitution: Substituted pyrazole derivatives with different functional groups replacing the isopropylamine group.
Scientific Research Applications
N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-methyl-1H-pyrazole: Similar structure with a methyl group instead of an isopropylamine group.
1-Ethyl-4-aminopyrazole: Similar structure with an amino group instead of an isopropylamine group.
1-Ethyl-5-methyl-1H-pyrazole: Similar structure with a methyl group at the 5-position.
Uniqueness
N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine is unique due to the presence of both an ethyl group and an isopropylamine group, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-4-12-7-9(6-11-12)5-10-8(2)3/h6-8,10H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQPUHNIFAGYSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650840 | |
Record name | N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015845-79-0 | |
Record name | N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(1-ethyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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